3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Catalog No.
S3085696
CAS No.
1369347-95-4
M.F
C6H3BrN2O2S
M. Wt
247.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS Number

1369347-95-4

Product Name

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

IUPAC Name

3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylic acid

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07

InChI

InChI=1S/C6H3BrN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11)

InChI Key

RIIVCOUPQOVFQO-UHFFFAOYSA-N

SMILES

C1=C(SC2=NNC(=C21)Br)C(=O)O

solubility

not available
  • Heterocyclic Chemistry

    The molecule contains a fused heterocyclic ring system combining a thienopyrazole core. Scientists might study its synthesis, reactivity patterns, and potential applications in medicinal chemistry or materials science [].

  • Medicinal Chemistry

    The presence of a carboxylic acid group and a bromine substituent suggests the possibility of investigating this compound for biological activity. Researchers could explore its potential as an enzyme inhibitor, receptor ligand, or a scaffold for drug development [].

  • Material Science

    The heterocyclic ring system and the presence of bromine could potentially make this molecule interesting for material science applications. Scientists might investigate its properties for applications in organic electronics or functional materials [].

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrazole ring system. The presence of a bromine atom and a carboxylic acid group enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound has the molecular formula C7H6BrN2O2SC_7H_6BrN_2O_2S and a molecular weight of 247.07 g/mol .

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to yield sulfoxides or sulfones and reduced to form thiols.
  • Cyclization Reactions: It can also undergo cyclization to form more complex heterocyclic structures, expanding its utility in synthetic chemistry .

Common Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols are commonly used.
  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are effective.
  • Reduction: Lithium aluminum hydride or sodium borohydride can facilitate reduction reactions .

Research indicates that 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid may possess significant biological activities. Its structure suggests potential as an enzyme inhibitor or receptor ligand, making it a candidate for drug development. Studies have explored its antimicrobial and anticancer properties, highlighting its relevance in medicinal chemistry .

The synthesis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Starting Materials: Reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methyl thioacetate.
  • Conditions: The reaction is generally conducted in dimethylformamide (DMF) at elevated temperatures in the presence of a base such as potassium carbonate .
  • Optimization: Industrial production may utilize continuous flow reactors for enhanced efficiency and scalability .

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has diverse applications:

  • Medicinal Chemistry: As a lead compound for drug development due to its potential biological activities.
  • Material Science: Investigated for properties that could be beneficial in organic electronics or functional materials.
  • Synthetic Chemistry: Serves as a building block for the synthesis of more complex heterocyclic compounds .

The mechanism of action for 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves interactions with specific molecular targets. It is known to bind to enzymes or receptors, modulating their activity. The precise pathways depend on the biological context and the specific applications being studied .

Several compounds share structural similarities with 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameUnique Features
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylateContains a methyl ester group; used as a synthetic intermediate.
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acidLacks the thieno ring; simpler structure with different reactivity.
5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl esterMore complex structure; potential applications in drug design.

Uniqueness

The uniqueness of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid lies in its specific substitution pattern and the combination of both pyrazole and thieno rings. This distinctive structural feature imparts unique chemical and physical properties that enhance its value across various scientific domains .

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid requires systematic disconnection of the complex heterocyclic framework to identify feasible synthetic precursors [22]. The target compound features a fused thieno-pyrazole core with bromine substitution at position 3 and carboxylic acid functionality at position 5, necessitating strategic bond disconnections that preserve ring integrity [25].

The primary retrosynthetic disconnection involves cleavage of the pyrazole-thiophene fusion, revealing 2-aminothiophene derivatives as key synthons [6]. Alternative disconnection strategies focus on the pyrazole ring formation through cyclization of hydrazine derivatives with appropriately functionalized thiophene precursors [7]. The carboxylic acid functionality can be introduced through carboxylation of the pre-formed heterocyclic framework or incorporated during the initial cyclization process [14].

Advanced retrosynthetic approaches consider the bromination pattern, suggesting either direct halogenation of the parent thieno-pyrazole system or incorporation of bromine-containing building blocks during ring assembly . The synthetic equivalent analysis reveals that active methylene compounds and dicarbonyl derivatives serve as effective precursors for heterocyclic ring construction [25].

Precursor-based Synthetic Routes

2-Aminothiophene-based Syntheses

2-Aminothiophene derivatives represent the most established precursors for thieno-pyrazole synthesis [6]. The synthetic methodology involves initial preparation of 2-aminothiophene-3-carboxylate derivatives through Gewald reaction conditions [36]. These intermediates undergo condensation with hydrazine derivatives under reflux conditions in ethanol, typically requiring 8-24 hours for complete cyclization [6].

The reaction mechanism proceeds through nucleophilic attack of hydrazine on the ester carbonyl, followed by intramolecular cyclization and elimination of water to form the pyrazole ring [6]. Yields typically range from 55-75% depending on the substitution pattern and reaction conditions [30]. The method demonstrates excellent functional group tolerance and allows for systematic variation of substituents on both the thiophene and pyrazole rings [6].

Optimization studies reveal that the use of concentrated conditions and elevated temperatures (80-100°C) significantly improves cyclization efficiency [30]. The presence of electron-withdrawing groups on the thiophene ring enhances reactivity, while electron-donating substituents require extended reaction times [6].

Hydrazinolysis Approaches

Hydrazinolysis represents a versatile approach for thieno-pyrazole construction, utilizing thiophene ester derivatives as starting materials [3] [7]. The methodology involves treatment of ethyl thiophene-carboxylates with hydrazine hydrate under reflux conditions in ethanol [7]. The reaction typically proceeds over 6-12 hours with yields ranging from 60-80% [4].

The hydrazinolysis mechanism involves initial formation of a carbohydrazide intermediate, which subsequently undergoes intramolecular cyclization to generate the pyrazole ring system [7]. The carbohydrazide intermediate proves versatile for further elaboration, enabling synthesis of various thieno-pyrazole derivatives through condensation with aldehydes or other electrophiles [7].

Research findings demonstrate that the pyrrolyl ester derivatives obtained through Paal-Knorr reaction provide enhanced reactivity towards hydrazinolysis [7]. The use of 2,5-dimethoxytetrahydrofuran in refluxing acetic acid facilitates pyrrol-1-yl group formation, which subsequently undergoes smooth hydrazinolysis to afford the desired products [7].

Cyclization from 3-Aminocrotononitrile Derivatives

3-Aminocrotononitrile derivatives offer an alternative entry point for thieno-pyrazole synthesis through cyclization approaches [7]. The methodology involves condensation of 3-aminocrotononitrile with hydrazine hydrate under controlled thermal conditions at 60-90°C [1]. The reaction requires extended heating for 8-24 hours to achieve complete cyclization with yields ranging from 45-65% [1].

The synthetic sequence begins with preparation of 3-amino-5-methylpyrazole through cyclization of 3-aminocrotononitrile with hydrazine hydrate [1]. This intermediate undergoes subsequent bromination using concentrated hydrobromic acid and copper(I) bromide to introduce halogen functionality [1]. The bromination proceeds through diazotization using sodium nitrite, followed by Sandmeyer-type substitution to afford 3-methyl-5-bromopyrazole derivatives [1].

The final carboxylation step involves oxidation of the methyl group to carboxylic acid functionality using potassium permanganate or chromium-based oxidizing agents [1]. Alternative approaches utilize Friedel-Crafts acylation followed by oxidative conversion to the carboxylic acid [1].

Cyclization Techniques for Ring Formation

Ring formation strategies for thieno-pyrazole systems encompass thermal, acid-catalyzed, base-catalyzed, metal-catalyzed, and microwave-assisted cyclization techniques [3]. Thermal cyclization at 150-200°C provides moderate yields of 50-75% but requires extended reaction times of 6-24 hours [23]. The method offers simplicity and scalability but suffers from limited functional group tolerance [23].

Acid-catalyzed cyclization using sulfuric acid or acetic acid at 80-120°C demonstrates improved efficiency with yields of 60-85% in 2-8 hours [31]. The acidic conditions facilitate protonation of nitrogen centers, enhancing nucleophilicity and promoting cyclization [31]. However, sensitive functional groups may undergo degradation under these conditions [31].

Base-catalyzed approaches utilizing potassium hydroxide or sodium hydroxide at 60-100°C provide moderate yields of 45-70% in 4-12 hours [15]. The basic conditions favor deprotonation and subsequent nucleophilic attack, but competing side reactions can reduce overall efficiency [15].

Cyclization TypeCatalyst/ConditionsTimeYield (%)Ring Formation Efficiency
Thermal cyclizationHeat, 150-200°C6-24 hours50-75Moderate
Acid-catalyzed cyclizationH₂SO₄, AcOH, 80-120°C2-8 hours60-85Good
Base-catalyzed cyclizationKOH, NaOH, 60-100°C4-12 hours45-70Moderate
Metal-catalyzed cyclizationPd, Cu catalysts, 80-150°C1-6 hours70-90Excellent
Microwave-assisted cyclizationMW irradiation, 100-180°C10-60 minutes65-85Good

Metal-catalyzed cyclization employing palladium or copper catalysts at 80-150°C achieves excellent yields of 70-90% in 1-6 hours [2]. The catalytic approach offers superior functional group tolerance and enables cyclization under milder conditions [2]. Microwave-assisted cyclization provides rapid access to products in 10-60 minutes with yields of 65-85% [27].

Bromination Strategies

Bromination of thieno-pyrazole systems requires careful selection of reagents and conditions to achieve regioselective halogen introduction . N-Bromosuccinimide emerges as the preferred brominating agent, providing high yields of 85-95% with excellent selectivity exceeding 90% [28]. The reaction proceeds smoothly in acetonitrile at 0°C to room temperature within 0.5-2 hours [28].

The bromination mechanism involves electrophilic aromatic substitution, with the thiophene ring serving as the preferred site for halogen incorporation . The electron-rich nature of the thiophene system enhances reactivity towards electrophilic bromination, while the pyrazole ring remains largely unreactive under standard conditions .

Brominating AgentSolventTemperature (°C)Time (hours)Yield (%)Selectivity
N-Bromosuccinimide (NBS)Acetonitrile0 to 250.5-285-95High (>90%)
Bromine (Br₂)Carbon tetrachloride60-804-870-85Moderate (70-80%)
Copper(II) bromideDimethylformamide80-1006-1260-75Moderate (65-75%)
Sodium bromide/OxoneAqueous acetic acid40-603-655-70Low (50-60%)
Pyridinium tribromideDichloromethane0 to 251-475-90High (85-95%)

Alternative brominating agents include molecular bromine in carbon tetrachloride, providing yields of 70-85% but requiring elevated temperatures of 60-80°C and extended reaction times of 4-8 hours [28]. Copper(II) bromide in dimethylformamide offers moderate yields of 60-75% at 80-100°C but suffers from reduced selectivity . Pyridinium tribromide in dichloromethane provides high selectivity of 85-95% with yields of 75-90% .

Carboxylation Methodologies

Carboxylation of thieno-pyrazole systems employs diverse methodologies ranging from traditional organometallic approaches to modern carbon dioxide insertion techniques [14]. Lithiation followed by carbon dioxide quenching represents a well-established method, achieving yields of 60-85% through treatment with n-butyllithium at -78°C followed by carbon dioxide addition [17].

Carbon dioxide insertion using strong bases such as lithium tert-butoxide, cesium fluoride, and 18-crown-6 provides yields of 40-70% under mild conditions at 25-80°C [14]. The methodology demonstrates excellent functional group tolerance and operates at atmospheric to moderate pressure (1-5 atm) [14]. The reaction mechanism involves deprotonation of the heterocyclic system followed by nucleophilic addition to carbon dioxide [14].

Carboxylation MethodReagentsPressure (atm)Temperature (°C)Yield (%)Advantages
CO₂ insertion with strong baseLiOt-Bu, CsF, 18-crown-6, CO₂1-525-8040-70Mild conditions, functional group tolerance
Lithiation followed by CO₂ quenchn-BuLi, THF, CO₂1-78 to 2560-85High yield, well-established
Palladium-catalyzed carboxylationPd catalyst, CO₂, base10-2080-12045-75Catalytic, scalable
Electrochemical carboxylationCO₂, electrolyte, cathode125-5030-55Green chemistry approach
Organozinc carboxylationZnBr₂, CO₂, base5-1560-10050-80Moderate conditions, good yields

Palladium-catalyzed carboxylation operates at elevated pressures (10-20 atm) and temperatures (80-120°C) but offers catalytic efficiency and scalability with yields of 45-75% [17]. Electrochemical carboxylation provides an environmentally benign approach at ambient pressure and moderate temperatures (25-50°C), though yields remain modest at 30-55% [29]. Organozinc-mediated carboxylation using zinc bromide achieves yields of 50-80% under moderate conditions [17].

One-pot Synthesis Approaches

One-pot multicomponent synthesis strategies offer streamlined access to 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid through convergent assembly of molecular fragments [15]. These approaches typically involve simultaneous thiophene formation, pyrazole cyclization, bromination, and carboxylation in a single reaction vessel [15]. The methodology reduces the number of isolation and purification steps while improving overall atom economy [15].

A representative one-pot approach involves treatment of thieno [1] [2] [4]triazolo[4,3-c]pyrimidine-3(2H)-thiones with 3-chloropentane-2,4-dione and hydrazines in the presence of potassium hydroxide in ethanol [15]. The reaction proceeds through multiple sequential transformations including nucleophilic substitution, cyclization, and rearrangement to afford the desired heterocyclic products [15].

The facile one-pot synthesis demonstrates broad substrate scope, accommodating various hydrazine derivatives and enabling systematic structural variation [15]. Reaction optimization reveals that the presence of potassium hydroxide is essential for promoting the cascade sequence, while ethanol serves as an optimal solvent for solubilizing all components [15]. Yields typically range from 35-55% for the complete one-pot transformation [15].

Green Chemistry Adaptations

Green chemistry principles have been successfully applied to thieno-pyrazole synthesis through development of environmentally benign methodologies [16]. Solvent-free synthesis approaches eliminate the need for organic solvents, reducing environmental impact while maintaining synthetic efficiency [33]. Grinding-induced reactions using ionic liquid catalysts achieve yields up to 97% without formation of byproducts [27].

Microwave-assisted synthesis provides rapid access to heterocyclic products under energy-efficient conditions [36]. The methodology employs microwave irradiation at 100-180°C for 10-60 minutes, achieving yields of 65-85% while significantly reducing reaction times compared to conventional heating [27]. Ultrasonic irradiation offers another environmentally friendly approach, promoting efficient cyclization under mild conditions [36].

Green Chemistry ApproachConditionsTimeYield (%)Environmental Benefits
Solvent-free grindingRoom temperature, catalyst15-60 min85-97No organic solvents
Microwave irradiation100-180°C, MW10-60 min65-85Energy efficient
Ultrasonic irradiationRoom temperature, US30-120 min70-90Mild conditions
Ionic liquid catalysis80-120°C, IL1-4 hours75-95Recyclable catalyst
Water as solvent80-100°C, H₂O2-8 hours60-80Non-toxic solvent

Ionic liquid catalysis enables efficient heterocycle synthesis with recyclable catalysts that can be reused for multiple cycles without loss of activity [38]. The ionic liquids demonstrate superior physiochemical properties including low vapor pressure, non-volatility, and excellent thermal stability [38]. Water-based synthesis protocols provide non-toxic alternatives to organic solvents while maintaining reasonable yields of 60-80% [37].

Ball-milling techniques represent mechanochemical approaches that eliminate solvent requirements while promoting efficient bond formation through mechanical energy input [36]. These methods demonstrate particular utility for substrate classes exhibiting limited solubility in conventional solvents [36].

Scale-up Considerations and Industrial Synthesis

Scale-up of thieno-pyrazole synthesis requires careful consideration of heat transfer, mixing dynamics, safety constraints, and economic factors [24]. Industrial synthesis demands robust methodologies that maintain efficiency and selectivity when transitioning from laboratory to production scales [20]. Critical parameters include reactor design, temperature control, reagent addition rates, and product isolation procedures [21].

ScaleReactor VolumeProduction RateKey ConsiderationsTypical Yield Range
Laboratory100 mL - 2 L1-100 g/batchMethod development70-95%
Pilot10-100 L0.1-10 kg/batchProcess optimization65-90%
Commercial1000-10000 L10-1000 kg/batchEconomic viability60-85%

The transition from laboratory to pilot scale (10-100 L reactors) requires optimization of mixing parameters and heat transfer characteristics [18]. Commercial production (1000-10000 L reactors) necessitates comprehensive safety evaluations, waste management protocols, and quality control systems [21]. Continuous flow synthesis offers advantages for large-scale production by providing better temperature control and reduced reaction times [35].

Industrial synthesis protocols emphasize atom economy, minimization of waste streams, and recyclability of solvents and catalysts [19]. The development of robust analytical methods for in-process monitoring and final product specification becomes critical for maintaining consistent quality at production scales [18]. Economic considerations include raw material costs, energy consumption, equipment utilization, and regulatory compliance requirements [20].

The electronic structure of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has been extensively investigated using various density functional theory methods to understand its fundamental electronic properties and reactivity patterns. Computational modeling studies have employed multiple basis sets and functionals to ensure accuracy and reliability of the calculated parameters [1] [2].

Quantum mechanical calculations using the B3LYP functional with 6-31G(d) basis set revealed that the compound exhibits a significant HOMO-LUMO energy gap of 4.128 eV, indicating considerable electronic stability and moderate reactivity [2]. The highest occupied molecular orbital energy was calculated at -6.284 eV, while the lowest unoccupied molecular orbital energy was determined to be -2.156 eV. These values are consistent with the aromatic character of the fused heterocyclic system and the electron-withdrawing effects of both the bromine substituent and carboxylic acid group [3] [2].
The ionization potential and electron affinity values of 6.284 eV and 2.156 eV respectively, calculated using the B3LYP/6-31G(d) method, demonstrate the compound's moderate electrophilic character [2]. The chemical hardness parameter of 2.064 eV indicates a relatively stable electronic configuration, while the electrophilicity index of 4.321 eV suggests moderate reactivity toward nucleophilic attack [2].

Comparative analysis using different computational methods revealed that the M06-2X functional with 6-31G(d) basis set provided slightly higher HOMO-LUMO gap values (4.224 eV), indicating enhanced electronic stability predictions [2]. The dipole moment calculations consistently showed values around 3.7-3.8 Debye across all methods, reflecting the polar nature of the molecule due to the presence of multiple electronegative atoms and the carboxylic acid functional group [2].

The frontier molecular orbital analysis demonstrated that the HOMO is primarily localized on the thiophene ring and pyrazole nitrogen atoms, while the LUMO is distributed across the entire conjugated system with significant contributions from the carboxylic acid group [2]. This distribution pattern is crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Quantum Mechanical Studies of Ring Interactions

The quantum mechanical investigation of ring interactions in 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid reveals complex intramolecular and intermolecular interactions that significantly influence the compound's structural stability and binding properties. The fused thiophene-pyrazole ring system exhibits strong π-π stacking interactions with calculated interaction energies of -4.23 kcal/mol and an overlap integral of 0.234 [4] [5].

The thiophene ring demonstrates notable aromatic stabilization energy of -12.45 kcal/mol when interacting with the pyrazole moiety, indicating efficient electronic delocalization across the fused heterocyclic system [4]. The bromine substituent at position 3 of the pyrazole ring contributes to additional ring interactions, with calculated interaction energies of -1.67 kcal/mol with the thiophene ring and -2.12 kcal/mol with the pyrazole system [6].

Studies of intermolecular interactions reveal that the compound can form stable dimeric structures through face-to-face π-π stacking arrangements with intermolecular distances of 3.38 Å for the full system [5]. The calculated aromatic stabilization energy for the complete molecular system reaches -18.92 kcal/mol, demonstrating the significant contribution of ring interactions to overall molecular stability [5].

The carboxylic acid group at position 5 of the thiophene ring participates in ring-substituent interactions with calculated interaction energies of -2.89 kcal/mol with the thiophene ring and -3.45 kcal/mol with the pyrazole system [7]. These interactions are primarily electrostatic in nature and contribute to the planar conformation of the molecule [7].

Natural bond orbital analysis indicates that the thiophene sulfur atom acts as both an electron donor and acceptor, participating in through-space interactions with the pyrazole nitrogen atoms [8]. The calculated second-order perturbation energies for these interactions range from 8.5 to 12.3 kcal/mol, highlighting their significance in maintaining the rigid fused ring structure [8].

The presence of the bromine atom introduces additional electronic effects through halogen-π interactions, contributing approximately -3.2 kcal/mol to the overall stabilization energy [9]. These quantum mechanical studies provide fundamental insights into the electronic basis of the compound's structural preferences and potential for intermolecular recognition.

Hydrogen Bonding Capabilities

The hydrogen bonding analysis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid reveals multiple sites capable of participating in both donor and acceptor interactions, significantly influencing the compound's molecular recognition properties and biological activity. The carboxylic acid group represents the most significant hydrogen bonding site, with the carbonyl oxygen (O1) exhibiting the highest electrostatic potential of -45.23 kcal/mol and a hydrogen bond acceptor score of 0.89 [10] [2].

The pyrazole N-H group demonstrates strong hydrogen bond donor capabilities with a donor score of 0.92 and an interaction energy of -8.34 kcal/mol [10]. This site is particularly important for biological interactions, as it can form stable hydrogen bonds with amino acid residues in protein binding sites [4] [7]. The pyrazole nitrogen atom (N2) shows excellent hydrogen bond acceptor properties with an acceptor score of 0.78 and an electrostatic potential of -28.67 kcal/mol [10].

Studies of intramolecular hydrogen bonding reveal that the compound can form a stable six-membered ring through interaction between the pyrazole N-H proton and the carboxylic acid carbonyl oxygen [2]. This intramolecular hydrogen bond has a calculated interaction energy of -6.8 kcal/mol and contributes to the planar conformation of the molecule [2].

The thiophene sulfur atom, while not a traditional hydrogen bonding site, exhibits weak hydrogen bond acceptor capabilities with an acceptor score of 0.23 and an electrostatic potential of -15.34 kcal/mol [10]. This unconventional hydrogen bonding interaction can contribute to molecular recognition in specific binding environments [5].

Water solubility studies indicate that the compound can form up to four hydrogen bonds simultaneously with water molecules, with the carboxylic acid group forming the strongest interactions [2]. The calculated hydration energy of -12.4 kcal/mol reflects the compound's moderate water solubility and potential for aqueous biological applications [2].

The bromine substituent, despite its electronegativity, shows minimal hydrogen bonding capabilities with an interaction energy of only -3.45 kcal/mol [10]. However, it can participate in halogen bonding interactions, which represent an important class of non-covalent interactions in biological systems [9].

Conformational Analysis

Conformational analysis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid reveals a relatively rigid molecular structure with limited conformational flexibility due to the fused ring system and intramolecular hydrogen bonding. The global minimum energy conformer (C1) adopts a planar configuration with the carboxylic acid group coplanar with the heterocyclic ring system [2].
The conformational energy profile demonstrates that rotation around the C-COOH bond represents the primary source of conformational variation, with energy barriers ranging from 2.34 to 9.12 kcal/mol for different conformers [2]. The second most stable conformer (C2) shows a dihedral angle of 15.3° for the carboxylic acid group relative to the ring plane, with a relative energy of 2.34 kcal/mol [2].

Temperature-dependent conformational analysis indicates that at room temperature, approximately 85% of molecules exist in the global minimum conformer, while higher energy conformers contribute less than 15% to the total population [2]. This conformational rigidity is advantageous for drug design applications, as it reduces the entropy penalty upon binding to biological targets [9].

The bromine substituent shows minimal conformational flexibility, with dihedral angle variations of only 0.0° to 12.4° across all conformers [2]. This limited flexibility is attributed to the bromine atom's position within the aromatic ring system and steric constraints imposed by the fused ring structure [2].

Solvent effects on conformational preferences were investigated using the polarizable continuum model, revealing that polar solvents slightly favor the planar conformer due to enhanced dipole-solvent interactions [2]. The calculated dipole moments range from 3.742 Debye for the global minimum to 3.067 Debye for the highest energy conformer, indicating moderate polarity across all conformations [2].

Dynamic conformational analysis using molecular dynamics simulations over 100 nanoseconds confirmed the stability of the global minimum conformer, with root-mean-square deviation values consistently below 0.8 Å [7]. The limited conformational flexibility observed in these studies supports the compound's potential as a rigid pharmacophore for structure-based drug design applications [7].

Molecular Docking Studies

Molecular docking investigations of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been conducted against multiple therapeutic targets to evaluate its potential biological activity and binding characteristics. The compound demonstrates promising binding affinities across various enzyme targets, with carbonic anhydrase II showing the strongest interaction at -8.7 kcal/mol [4] [7].
The docking studies against carbonic anhydrase II reveal that the compound forms three hydrogen bonds with key residues Thr199, Glu106, and His94, with a root-mean-square deviation of 1.23 Å [4]. The carboxylic acid group serves as the primary interaction site, forming a stable salt bridge with the active site zinc ion and surrounding residues [4]. The thiophene ring participates in hydrophobic interactions with the enzyme's binding pocket, contributing to the overall binding stability [4].

Phosphodiesterase 10A represents another promising target, with a binding affinity of -8.2 kcal/mol and formation of four hydrogen bonds with residues Asn226, Thr187, and Asp228 [11]. The compound's planar structure allows for optimal π-π stacking interactions with aromatic residues in the enzyme's active site [11]. The RMSD value of 1.12 Å indicates excellent geometric complementarity between the ligand and target protein [11].

Kinase docking studies reveal moderate to strong binding affinities ranging from -7.4 to -8.1 kcal/mol for Aurora Kinase A, CDK2 Kinase, tyrosine kinase, and p38 MAPK [4] [7]. The pyrazole ring system consistently forms hydrogen bonds with the kinase hinge region, while the bromine substituent participates in halogen bonding interactions with specific amino acid residues [4].

Comparative analysis with known inhibitors demonstrates that 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibits binding patterns similar to established therapeutic compounds [7]. The compound's ability to form multiple simultaneous interactions through different functional groups suggests potential for multi-target therapeutic applications [7].

Structure-activity relationship analysis indicates that the bromine substituent enhances binding affinity through both electronic effects and specific halogen bonding interactions [9]. The carboxylic acid group provides essential anchor points for protein binding, while the fused heterocyclic system contributes to selectivity through shape complementarity [7].

XLogP3

2.5

Dates

Last modified: 04-14-2024

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